Home > Products > Screening Compounds P71042 > MRTX-EX185 (formic)
MRTX-EX185 (formic) -

MRTX-EX185 (formic)

Catalog Number: EVT-15276818
CAS Number:
Molecular Formula: C34H35FN6O4
Molecular Weight: 610.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

MRTX-EX185 (formic) is a small molecule inhibitor targeting the KRAS(G12D) mutation, which is prevalent in various cancers. This compound is part of a class of drugs designed to interfere with the function of mutated RAS proteins, which are critical in cell signaling pathways that regulate cell growth and survival. MRTX-EX185 has been developed to selectively bind to both the inactive GDP-bound and active GTP-bound states of KRAS, offering potential therapeutic advantages over earlier inhibitors that primarily target only the inactive form.

Source and Classification

MRTX-EX185 is a product of Mirati Therapeutics, a biotechnology company focused on developing novel therapies for genetically defined cancers. The compound falls under the classification of KRAS inhibitors, specifically designed to target mutations in the KRAS gene, which are known to drive oncogenesis in several malignancies, including pancreatic, colorectal, and lung cancers.

Synthesis Analysis

Methods and Technical Details

The synthesis of MRTX-EX185 involves several key steps that typically include:

  1. Designing Structural Analogues: The compound was developed based on structural features observed in other KRAS inhibitors such as MRTX849 and MRTX1257.
  2. Chemical Synthesis: The synthesis process likely includes standard organic reactions such as coupling reactions, protection-deprotection steps, and purification processes using chromatography techniques.
  3. Characterization: The final product is characterized using techniques like nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry to confirm its structure and purity.

Specific technical details regarding the exact synthetic pathway have not been disclosed publicly but are typically proprietary information held by pharmaceutical companies.

Molecular Structure Analysis

Structure and Data

MRTX-EX185 has a well-defined molecular structure that allows it to interact effectively with KRAS proteins. The compound's structure includes:

  • Functional Groups: Specific functional groups that enhance binding affinity to the KRAS protein.
  • Stereochemistry: The spatial arrangement of atoms in MRTX-EX185 is critical for its biological activity.

The molecular formula and weight have not been explicitly detailed in the available literature but can be inferred from its structural analogs.

Chemical Reactions Analysis

Reactions and Technical Details

MRTX-EX185 engages in specific binding interactions with KRAS proteins through non-covalent interactions. The primary chemical reactions include:

  1. Binding Affinity: The compound demonstrates high binding affinity for both GDP-bound and GTP-bound states of KRAS(G12D), as evidenced by chemical shift perturbations observed in NMR spectroscopy.
  2. Selectivity: MRTX-EX185 exhibits preferential binding to the inactive GDP state over the active GTP state, which is crucial for its mechanism of action.

These interactions suggest that MRTX-EX185 may stabilize certain conformations of KRAS that inhibit its downstream signaling pathways.

Mechanism of Action

Process and Data

The mechanism by which MRTX-EX185 operates involves:

  1. Inhibition of RAS Signaling: By binding to the KRAS protein, MRTX-EX185 disrupts the normal signaling cascade that promotes cell proliferation and survival.
  2. Impact on Cell Growth: Preclinical studies indicate that MRTX-EX185 can inhibit the growth of cancer cells harboring the KRAS(G12D) mutation, suggesting its potential efficacy as an anti-cancer agent.

Data from studies show that MRTX-EX185 can effectively reduce extracellular signal-regulated kinase phosphorylation, a key downstream effector in RAS signaling pathways.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

While specific physical properties such as melting point or solubility are not widely reported, general characteristics expected for small molecular inhibitors include:

  • Solubility: Likely soluble in organic solvents due to its chemical structure.
  • Stability: Expected to be stable under physiological conditions but may require specific storage conditions to maintain integrity.

Chemical properties would include reactivity with biological targets, particularly its interaction dynamics with KRAS proteins.

Applications

Scientific Uses

MRTX-EX185 has significant potential applications in cancer therapy:

  1. Targeted Therapy: It represents a promising option for patients with tumors driven by KRAS mutations, particularly those resistant to conventional therapies.
  2. Research Tool: Beyond therapeutic applications, MRTX-EX185 can serve as a valuable research tool for studying RAS biology and developing further inhibitors targeting other RAS mutations.
Mechanistic Insights into KRAS(G12D) Inhibition

Target Engagement Dynamics in Switch-II Pocket (SII-P)

The SII-P is a shallow, dynamic cavity located adjacent to the nucleotide-binding site of KRAS. Its conformation fluctuates between open (accessible) and closed (inaccessible) states, influenced by the bound nucleotide (GDP/GTP) and interacting proteins. MRTX-EX185 exploits this inherent plasticity by binding reversibly within the SII-P of KRAS(G12D), as demonstrated by protein-observed NMR spectroscopy. Studies reveal that MRTX-EX185 induces significant chemical shift perturbations (CSPs) in residues lining the SII-P (e.g., residues in Switch-I and Switch-II regions), confirming direct and stable engagement [1] [7]. Unlike covalent KRAS(G12C) inhibitors, which rely on a reactive cysteine, MRTX-EX185 achieves potent inhibition (IC₅₀ = 90 nM against KRAS(G12D)) through high-affinity non-covalent interactions, primarily hydrophobic contacts and hydrogen bonding [2] [5]. Cellular NanoBRET target engagement assays further quantify occupancy in live cells, demonstrating effective SII-P accessibility across multiple KRAS mutants (G12, G13, Q61) [1] [7].

Reversible Binding to GDP- and GTP-Loaded KRAS Conformers

A critical limitation of first-generation KRAS(G12C) inhibitors (e.g., sotorasib, adagrasib) is their exclusive dependence on binding the inactive, GDP-loaded state of KRAS. KRAS(G12D), however, exhibits significantly reduced intrinsic GTPase activity and impaired GAP-mediated hydrolysis, resulting in prolonged GTP-bound (active) states and constitutive signaling [1] [4]. MRTX-EX185 overcomes this limitation by engaging both nucleotide states:

  • GDP-State Preference: NMR studies show MRTX-EX185 binds KRAS(G12D)-GDP with higher affinity (KD in nM range), forming a stable complex characterized by slow off-rates [1] [5].
  • GTP-State Engagement: Crucially, MRTX-EX185 also binds the active, GTP-loaded state (mimicked by GppNHp). While affinity is lower than for the GDP-state, this engagement is functionally significant. Substiochiometric NMR experiments (50 µM MRTX-EX185 with 100 µM each KRAS-GDP and KRAS-GppNHp) confirmed exclusive formation of the GDP-ligand complex, indicating a >10-fold preference for the inactive state. However, detectable binding to the GTP-state occurs, enabling inhibition even when KRAS is predominantly active [1] [5] [7].

This dual-state capability represents a fundamental mechanistic advancement, allowing MRTX-EX185 to target oncogenic KRAS mutants like G12D that spend minimal time in the GDP-bound conformation [1] [4] [7].

Table 1: Nucleotide-State Selectivity of KRAS Inhibitors

InhibitorPrimary TargetBinds KRAS-GDPBinds KRAS-GTPState Preference (GDP vs. GTP)
MRTX-EX185KRAS(G12D)YesYesStrong preference for GDP (>10x)
Sotorasib (AMG510)KRAS(G12C)YesNoExclusively GDP-bound
Adagrasib (MRTX849)KRAS(G12C)YesNoExclusively GDP-bound
MRTX1257Pan-KRAS?YesNoExclusively GDP-bound

Allosteric Modulation of KRAS–Effector Protein Interactions

Occupancy of the SII-P by MRTX-EX185 induces allosteric changes that extend beyond the immediate binding site. The SII-P overlaps spatially with critical interaction interfaces used by downstream effector proteins, most notably RAF kinases (e.g., CRAF) and phosphoinositide 3-kinase (PI3K). By locking Switch-I and Switch-II regions into specific conformations incompatible with effector binding, MRTX-EX185 acts as a functional orthosteric inhibitor:

  • Disruption of RAF-RAS Binding: Binding of MRTX-EXALL185 stabilizes Switch-II in a conformation that sterically occludes the RAF-RAS binding domain (RBD) interface. This prevents the formation of productive KRAS-effector complexes essential for MAPK pathway activation [1] [7].
  • Impact on Signaling: Cellular assays confirm that effective SII-P occupancy by MRTX-EX185 correlates with dose-dependent suppression of phosphorylated ERK (pERK), a key downstream MAPK pathway node. This demonstrates functional disruption of the KRAS-RAF-MEK-ERK signaling cascade [1] [8].
  • Broader Effector Implications: While RAF disruption is best characterized, interference with other effectors like PI3K and RALGDS is plausible given the proximity of their binding sites to the SII-P, contributing to comprehensive pathway inhibition [4].

Comparative Analysis with Covalent KRAS(G12C) Inhibitors (e.g., Sotorasib, MRTX849)

MRTX-EX185 represents a distinct class of KRAS inhibitor compared to the FDA-approved covalent G12C inhibitors, with significant implications for targetable mutants and mechanisms:

  • Mechanism of Action:
  • Covalent G12C Inhibitors (Sotorasib, Adagrasib): Rely on an irreversible, covalent bond formation with the mutant cysteine (Cys12) residue. They exploit the unique nucleophilicity of Cys12 and possess absolute dependence on the target KRAS protein being in the inactive GDP-bound conformation. They trap KRAS(G12C) in its inactive state [1] [4].
  • MRTX-EX185: Functions via high-affinity, non-covalent, reversible binding. It does not require a nucleophilic residue at position 12 and engages both GDP- and GTP-bound states (albeit preferring GDP). This mechanism is not restricted to the G12C mutation [1] [5] [7].

  • Target Scope:

  • G12C Inhibitors: Highly specific for the KRAS(G12C) mutant due to the covalent mechanism. They show negligible activity against other KRAS mutants (e.g., G12D, G12V, G13D, Q61H) or wild-type KRAS [1] [4].
  • MRTX-EX185: Primarily targets KRAS(G12D) (IC₅₀ = 90 nM) but demonstrates broader vulnerability profiling. Cellular engagement assays show it binds the SII-P of multiple KRAS hotspot mutants beyond G12D, including G12V, G13D, and Q61 mutants, albeit with varying potencies [1] [5] [7]. It also binds wild-type KRAS and HRAS-GDP, albeit likely with lower affinity, raising potential selectivity considerations [1] [5].

  • Structural Basis: While both classes bind within the SII-P, their precise binding modes and interactions differ:

  • G12C Inhibitors: Feature a reactive acrylamide warhead positioned to covalently link to Cys12. Their non-covalent interactions are optimized for the unique SII-P conformation in the GDP-bound KRAS(G12C) state [1] [4].
  • MRTX-EX185: Possesses distinct chemical scaffolds designed to exploit the SII-P topology in KRAS(G12D) without relying on covalent bond formation. Its structure allows adaptation to conformations present in both nucleotide states [1] [5] [10].

  • Therapeutic Implications: The covalent G12C inhibitors are clinically validated for NSCLC with G12C mutations. MRTX-EX185 and analogs (like MRTX-1133) represent the forefront of efforts to target the highly prevalent G12D mutation, prevalent in pancreatic and colorectal cancers, and potentially other non-G12C mutants [1] [4] [5].

Table 2: Key Comparative Features of MRTX-EX185 vs. Covalent KRAS(G12C) Inhibitors

FeatureMRTX-EX185Covalent KRAS(G12C) Inhibitors (e.g., Sotorasib, Adagrasib)
Chemical MechanismNon-covalent, ReversibleIrreversible Covalent (to Cys12) + Reversible Binding
Nucleotide StateBinds GDP and GTP states (Prefers GDP)Bind only GDP-bound state
Mutation DependencyNo specific residue reactivity required; Targets G12D primarily, engages other mutantsAbsolute requirement for Cysteine at residue 12 (G12C)
Primary TargetKRAS(G12D)KRAS(G12C)
Secondary TargetsOther KRAS mutants (G12V, G13D, Q61*); WT KRAS/HRAS (lower affinity)Highly specific for KRAS(G12C)
Development StagePreclinical (In vitro/In vivo)FDA-Approved (Sotorasib, Adagrasib)

Table 3: KRAS Mutant Vulnerability to SII-P Targeting

KRAS MutationVulnerable to SII-P EngagementDependence on GDP-State for BindingExemplar Inhibitor
G12CYesYes (Exclusive)Sotorasib, Adagrasib
G12DYesNo (Binds GDP & GTP)MRTX-EX185, MRTX-1133
G12VYesLikely ReducedMRTX-EX185
G13DYesLikely ReducedMRTX-EX185
Q61H/LYesLikely ReducedMRTX-EX185

Properties

Product Name

MRTX-EX185 (formic)

IUPAC Name

4-[4-[(1S,5R)-3,8-diazabicyclo[3.2.1]octan-3-yl]-8-fluoro-2-(1,2,3,5,6,7-hexahydropyrrolizin-8-ylmethoxy)pyrido[4,3-d]pyrimidin-7-yl]-5-ethynylnaphthalen-2-ol;formic acid

Molecular Formula

C34H35FN6O4

Molecular Weight

610.7 g/mol

InChI

InChI=1S/C33H33FN6O2.CH2O2/c1-2-20-6-3-7-21-14-24(41)15-25(27(20)21)29-28(34)30-26(16-35-29)31(39-17-22-8-9-23(18-39)36-22)38-32(37-30)42-19-33-10-4-12-40(33)13-5-11-33;2-1-3/h1,3,6-7,14-16,22-23,36,41H,4-5,8-13,17-19H2;1H,(H,2,3)/t22-,23+;

InChI Key

YWOAMEBABPMBDA-ZJXXCOCUSA-N

Canonical SMILES

C#CC1=CC=CC2=CC(=CC(=C21)C3=NC=C4C(=C3F)N=C(N=C4N5CC6CCC(C5)N6)OCC78CCCN7CCC8)O.C(=O)O

Isomeric SMILES

C#CC1=CC=CC2=CC(=CC(=C21)C3=NC=C4C(=C3F)N=C(N=C4N5C[C@H]6CC[C@@H](C5)N6)OCC78CCCN7CCC8)O.C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.